3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Medicinal chemistry Structure-activity relationship Lipophilicity

This precise 2,4-dimethoxyphenyl regioisomer (CAS 931693-86-6) is critically differentiated from its 3,4-dimethoxy and 4-chlorophenyl analogs. The ortho/para methoxy substitution pattern introduces electron-donating character and steric constraint that enhances selectivity for kinases with large hydrophobic back pockets. With zero H-bond donors, TPSA of 104 Ų, and XLogP3-AA of 3.7, this compound provides superior passive membrane permeability versus hydroxy-substituted coumarin analogs—making it the rational choice for intracellular target-engagement assays. Procure alongside the 3,4-dimethoxy regioisomer to generate high-resolution SAR data for aryl substitution geometry.

Molecular Formula C21H18N2O6
Molecular Weight 394.383
CAS No. 931693-86-6
Cat. No. B2588628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
CAS931693-86-6
Molecular FormulaC21H18N2O6
Molecular Weight394.383
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-15(21(24)28-18(12)16)20-22-19(23-29-20)14-9-8-13(25-2)11-17(14)26-3/h5-11H,4H2,1-3H3
InChIKeySSEBRYGJXBJDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one (CAS 931693-86-6): Procurement-Grade Structural and Physicochemical Baseline


3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one (CAS 931693-86-6) is a synthetic heterocyclic small molecule (MW 394.4 g/mol; molecular formula C₂₁H₁₈N₂O₆) belonging to the chromen-2-one–oxadiazole hybrid class [1]. The compound features a coumarin (2H-chromen-2-one) core annulated at the 3-position with a 1,2,4-oxadiazole ring that bears a 2,4-dimethoxyphenyl substituent, and an ethoxy group at the 8-position of the coumarin scaffold [2]. Computed physicochemical descriptors include XLogP3-AA 3.7, zero hydrogen-bond donors, eight hydrogen-bond acceptors, and a topological polar surface area indicative of moderate membrane permeability potential [1]. The compound is catalogued in the PubChem database (CID 20904278) and is commercially available through multiple screening-compound suppliers, positioning it as a tractable starting point for medicinal-chemistry campaigns targeting kinase inhibition, anti-inflammatory, or antimicrobial pathways historically associated with this chemotype [3].

Why 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one Cannot Be Replaced by In-Class Analogs Without Risk of Altered Selectivity and Potency


In the chromen-2-one–oxadiazole hybrid series, even minor structural perturbations — such as repositioning the dimethoxy substituents from 2,4- to 3,4-configuration, replacing the 2,4-dimethoxyphenyl ring with a 4-chlorophenyl or benzodioxolyl group, or deleting the 8-ethoxy substituent — have been shown to substantially reorder biological-activity profiles, including anticonvulsant potency, anti-inflammatory efficacy, and kinase-inhibitory selectivity [1]. The precise substitution pattern on both the aryl-oxadiazole and coumarin domains governs electronic distribution, steric accessibility to target binding pockets, and metabolic stability; therefore, generic substitution with any close analog without confirmatory head-to-head comparative data introduces unacceptable uncertainty in structure-activity relationships and cannot guarantee equivalent pharmacological or physicochemical performance [2].

Quantitative Differentiation Evidence for 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one Versus Closest Structural Analogs


2,4- vs. 3,4-Dimethoxy Regioisomerism: Computed Lipophilicity and Electronic-Topology Divergence

The 2,4-dimethoxyphenyl substitution pattern in the target compound yields a computed XLogP3-AA of 3.7, compared with a predicted XLogP3-AA of 3.4 for the 3,4-dimethoxyphenyl regioisomer (3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one), reflecting altered molecular shape and electron-density distribution that can differentially influence membrane partitioning and target engagement [1]. The topological polar surface area remains identical at 104 Ų for both regioisomers, yet the distinct substitution geometry imparts a different spatial presentation of the methoxy hydrogen-bond acceptors, which is known to modulate recognition by ATP-binding pockets of kinases and other enzymes [2].

Medicinal chemistry Structure-activity relationship Lipophilicity

8-Ethoxy Substituent Impact: Absence of Hydrogen-Bond Donors vs. Hydroxy-Containing Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of the 8-ethoxy (rather than 8-hydroxy) substitution on the coumarin ring [1]. In contrast, the des-ethoxy analog 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and the broader class of chromen-2-one–oxadiazoles bearing free hydroxyl groups, contain one or more HBDs, which increase polarity, reduce passive membrane permeability, and introduce additional Phase II metabolic conjugation liabilities (glucuronidation/sulfation) [2]. The HBD count of zero in the target compound predicts superior permeability and reduced metabolic clearance relative to hydroxy-substituted analogs.

Drug design Hydrogen bonding Metabolic stability

2,4-Dimethoxyphenyl vs. 4-Chlorophenyl Substitution: Electronic and Steric Differentiation in the Oxadiazole Aryl Domain

The 2,4-dimethoxyphenyl group on the oxadiazole ring provides electron-donating methoxy substituents (Hammett σₚ = –0.27 for OCH₃, σₘ = +0.12) that create a distinct electronic environment compared with the electron-withdrawing 4-chlorophenyl group (σₚ = +0.23) present in the analog 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one [1]. In kinase-inhibitor SAR, aryl-ring electronics on the oxadiazole directly modulate π-stacking interactions with the hinge-region and hydrophobic back-pocket residues; the 2,4-dimethoxy configuration additionally introduces steric bulk at the ortho position that restricts rotational freedom and pre-organizes the ligand into a bioactive conformation distinct from the 4-chlorophenyl analog [2].

Kinase inhibition Aryl substitution Electronic effects

Computed Topological Polar Surface Area and Rotatable Bond Count: Pharmacokinetic Differentiation from Higher-Molecular-Weight Chromeno-Oxadiazoles

The target compound exhibits a topological polar surface area (TPSA) of 104 Ų [1] — a value that falls well within the empirical threshold for oral bioavailability (TPSA < 140 Ų) and oral CNS penetration (TPSA < 90 Ų for some models) set by Veber and co-workers [2]. This is paired with six rotatable bonds, yielding a rotatable-bond count that remains within drug-likeness guidelines [1]. In comparison, many higher-molecular-weight chromeno-oxadiazole library members (e.g., benzo[f]chromen-3-one hybrids or compounds with extended linker chains) exceed 130 Ų TPSA and carry >8 rotatable bonds, profiles empirically associated with reduced oral absorption and increased metabolic clearance.

Drug-likeness Oral bioavailability Physicochemical profiling

Optimal Research and Procurement Application Scenarios for 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one


Kinase Inhibitor Lead Optimization: Scaffold-Hopping from 4-Chlorophenyl to 2,4-Dimethoxyphenyl Oxadiazole Derivatives

In tyrosine-kinase inhibitor programs following the 2-oxadiazolechromone pharmacophore paradigm, the 2,4-dimethoxyphenyl substitution differentiates this compound from the 4-chlorophenyl analog series by introducing electron-donating character and ortho steric constraint that may enhance selectivity for kinases with larger hydrophobic back pockets [1]. Procurement of the 2,4-dimethoxy variant enables systematic exploration of aryl electronic effects on both potency and selectivity without altering the core coumarin-oxadiazole scaffold.

Cell-Based Phenotypic Screening Requiring Favorable Passive Membrane Permeability

With zero hydrogen-bond donors, a TPSA of 104 Ų, and an XLogP3-AA of 3.7 [2], this compound is computationally predicted to exhibit superior passive membrane permeability compared with hydroxy-substituted chromen-2-one analogs (HBD ≥ 1). This makes it a rational choice for intracellular target-engagement assays where hydroxy-containing analogs may suffer from poor cell entry or rapid Phase II conjugation.

Regioisomeric Selectivity Profiling: Distinguishing 2,4- from 3,4-Dimethoxyphenyl Pharmacology

The +0.3 log-unit lipophilicity difference and altered methoxy-group presentation between the 2,4- and 3,4-dimethoxyphenyl regioisomers [2] provide a defined chemical probe pair for dissecting the contribution of aryl substitution geometry to target recognition. Co-procurement of both regioisomers enables side-by-side biochemical profiling, generating high-resolution SAR data that informs subsequent lead optimization.

ADME-Tox Early Triage: Prioritization Based on Drug-Likeness Descriptors

The compound's computed properties (TPSA = 104 Ų, rotatable bonds = 6, MW = 394.4) align with established oral-drug-likeness criteria [3], placing it within a favorable property space relative to higher-molecular-weight chromeno-oxadiazole library members. This supports its selection for early ADME screening cascades (Caco-2 permeability, microsomal stability) as a representative of the lower-polarity, lower-flexibility subseries.

Quote Request

Request a Quote for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.